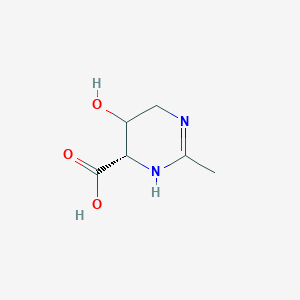
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound It is characterized by a tetrahydropyrimidine ring structure with a hydroxyl group at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base, followed by hydrolysis and purification steps. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 5-oxo-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar heterocyclic compounds in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.
Uniqueness
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for versatile chemical modifications, while the hydroxyl group provides additional sites for interaction with biological targets.
Biological Activity
(4S)-5-Hydroxy-2-methyl-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid, commonly referred to as Hydroxyectoine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₁₀N₂O₃
- Molecular Weight : 158.16 g/mol
- CAS Number : 165542-15-4
1. Antioxidant Properties
Hydroxyectoine has been shown to exhibit significant antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
2. Cellular Protection
Studies have demonstrated that Hydroxyectoine can protect cells from apoptosis induced by various stressors. For instance, it has been observed to reduce cell death in astrocytes exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .
3. Anti-inflammatory Effects
Hydroxyectoine has anti-inflammatory properties that can modulate the immune response. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to inflammatory stimuli . This action suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activities of Hydroxyectoine are attributed to several mechanisms:
- Regulation of Gene Expression : Hydroxyectoine influences the expression of genes involved in stress response and apoptosis, enhancing cell survival under adverse conditions.
- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in inflammatory pathways, thereby mitigating the effects of inflammation .
Case Studies
Properties
CAS No. |
213467-54-0 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
KIIBBJKLKFTNQO-AKGZTFGVSA-N |
Isomeric SMILES |
CC1=NCC([C@H](N1)C(=O)O)O |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















